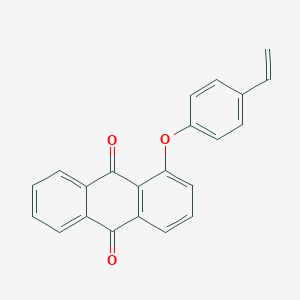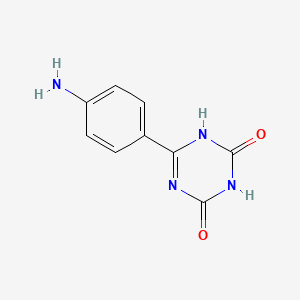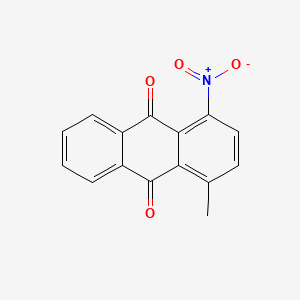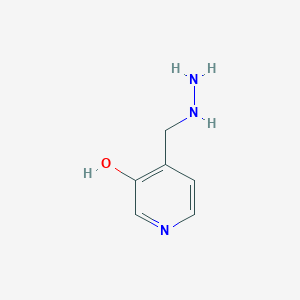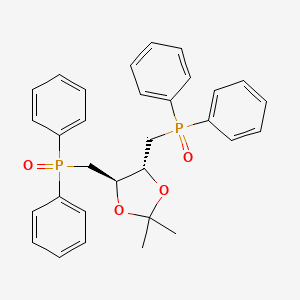
(R)-2-Hydroxycaprylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Hydroxycaprylic acid can be achieved through several methods, including:
Enzymatic Resolution: This method involves the use of lipases to selectively hydrolyze racemic mixtures of esters, yielding the desired ®-enantiomer.
Chemical Synthesis: A common approach involves the reduction of 2-ketooctanoic acid using chiral catalysts to obtain the ®-2-Hydroxycaprylic acid.
Industrial Production Methods: Industrial production often relies on biocatalysis due to its high enantioselectivity and environmentally friendly nature. Enzymes such as lipases and dehydrogenases are employed to produce ®-2-Hydroxycaprylic acid at a larger scale, ensuring high purity and yield.
Types of Reactions:
Oxidation: ®-2-Hydroxycaprylic acid can undergo oxidation to form 2-ketooctanoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to octanoic acid using reducing agents like lithium aluminum hydride.
Esterification: Reaction with alcohols in the presence of acid catalysts can form esters, which are useful in various applications.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Esterification: Sulfuric acid as a catalyst with the corresponding alcohol.
Major Products:
Oxidation: 2-Ketooctanoic acid.
Reduction: Octanoic acid.
Esterification: Various esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
Chemistry: ®-2-Hydroxycaprylic acid is used as a chiral building block in the synthesis of complex molecules. Its enantiomeric purity is crucial for the production of pharmaceuticals and agrochemicals.
Biology: In biological research, ®-2-Hydroxycaprylic acid serves as a substrate for studying enzyme specificity and activity, particularly in the context of fatty acid metabolism.
Medicine: The compound has potential therapeutic applications due to its role in metabolic pathways. It is being investigated for its effects on lipid metabolism and its potential use in treating metabolic disorders.
Industry: In the cosmetic industry, ®-2-Hydroxycaprylic acid is valued for its moisturizing and exfoliating properties. It is also used in the production of biodegradable polymers and surfactants.
Mecanismo De Acción
®-2-Hydroxycaprylic acid exerts its effects primarily through its interaction with enzymes involved in fatty acid metabolism. It acts as a substrate for enzymes such as dehydrogenases and lipases, influencing various metabolic pathways. The hydroxyl group at the second carbon position plays a crucial role in its reactivity and interaction with these enzymes.
Comparación Con Compuestos Similares
2-Hydroxycaprylic acid (racemic mixture): Contains both ®- and (S)-enantiomers.
2-Hydroxydecanoic acid: Similar structure but with a longer carbon chain.
2-Hydroxyhexanoic acid: Similar structure but with a shorter carbon chain.
Uniqueness: ®-2-Hydroxycaprylic acid is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its enantiomeric purity is essential for applications requiring high specificity, such as in pharmaceuticals and enzymatic studies.
Propiedades
Número CAS |
30117-44-3 |
|---|---|
Fórmula molecular |
C8H16O3 |
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
(2R)-2-hydroxyoctanoic acid |
InChI |
InChI=1S/C8H16O3/c1-2-3-4-5-6-7(9)8(10)11/h7,9H,2-6H2,1H3,(H,10,11)/t7-/m1/s1 |
Clave InChI |
JKRDADVRIYVCCY-SSDOTTSWSA-N |
SMILES isomérico |
CCCCCC[C@H](C(=O)O)O |
SMILES canónico |
CCCCCCC(C(=O)O)O |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


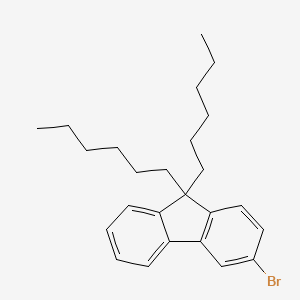
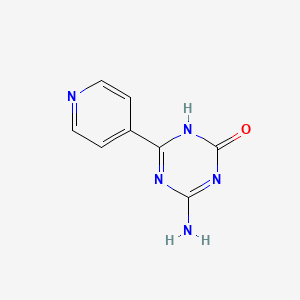




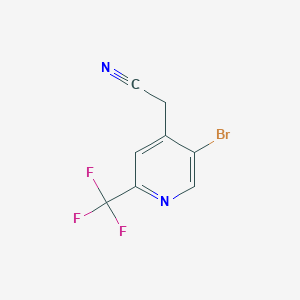
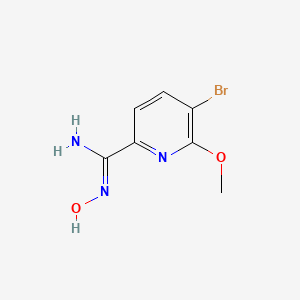
![7-(4-Methylpiperazin-1-yl)-N-phenylthiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B13128800.png)
